molecular formula C21H25BrN2O3S B3686024 N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

Cat. No.: B3686024
M. Wt: 465.4 g/mol
InChI Key: CKLCYXLMVRREEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl sulfonyl group, and a cyclohexylglycinamide moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide is unique due to the presence of the cyclohexylglycinamide moiety, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents .

Properties

IUPAC Name

N-benzyl-2-[(4-bromophenyl)sulfonyl-cyclohexylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25BrN2O3S/c22-18-11-13-20(14-12-18)28(26,27)24(19-9-5-2-6-10-19)16-21(25)23-15-17-7-3-1-4-8-17/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLCYXLMVRREEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 3
Reactant of Route 3
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide
Reactant of Route 6
Reactant of Route 6
N-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.